molecular formula C8H9N3O B7960121 5-Methyl-1,3-benzoxazole-2,4-diamine CAS No. 1820683-86-0

5-Methyl-1,3-benzoxazole-2,4-diamine

Cat. No.: B7960121
CAS No.: 1820683-86-0
M. Wt: 163.18 g/mol
InChI Key: XDJNQMIGRQOEHG-UHFFFAOYSA-N
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Description

5-Methyl-1,3-benzoxazole-2,4-diamine ( 1820683-86-0) is a benzoxazole derivative supplied for advanced chemical and pharmaceutical research. With the molecular formula C 8 H 9 N 3 O and a molecular weight of 163.18 g/mol, this compound serves as a valuable chemical intermediate for synthesizing more complex structures . The benzoxazole scaffold is a privileged structure in medicinal chemistry and materials science. Researchers value benzoxazole derivatives for their diverse biological activities, which include potential anticancer, antimicrobial, and anti-inflammatory properties . These activities often arise from the compound's ability to interact with various enzymatic targets and biological pathways. The 2,4-diamino substitution pattern on this particular benzoxazole core presents opportunities for further functionalization, making it a versatile building block for creating novel compounds in drug discovery programs . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-methyl-1,3-benzoxazole-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-4-2-3-5-7(6(4)9)11-8(10)12-5/h2-3H,9H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJNQMIGRQOEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)OC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300066
Record name 2,4-Benzoxazolediamine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820683-86-0
Record name 2,4-Benzoxazolediamine, 5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820683-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Benzoxazolediamine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Methyl-2-amino-4-nitrophenol

The foundational step involves nitrating 5-methyl-2-aminophenol to introduce a nitro group at the para position relative to the amine. Directed by the electron-donating amino group, nitration selectively occurs at position 4, yielding 5-methyl-2-amino-4-nitrophenol. This intermediate is critical for subsequent cyclization.

Key Reaction Conditions :

  • Nitrating agent: Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.

  • Yield: ~85% after recrystallization from ethanol.

Condensation and Cyclization

The nitro-substituted phenol undergoes condensation with chloroacetyl chloride in a mixed solvent system (e.g., xylene/DMF) to form an ester intermediate. Cyclization is catalyzed by p-toluenesulfonic acid under reflux, forming the benzoxazole core.

Optimized Parameters :

  • Solvent: Xylene/DMF (3:1 v/v).

  • Catalyst: 1 mol% p-toluenesulfonic acid.

  • Temperature: 125°C for 4–6 hours.

  • Yield: 92.1% with 99.1% purity (HPLC).

Catalytic Hydrogenation

The nitro group at position 4 is reduced to an amine using Pd/C (5 wt%) under hydrogen pressure (0.9 MPa) in tetrahydrofuran (THF). This step completes the diamine structure.

Hydrogenation Data :

  • Catalyst loading: 5% Pd/C.

  • Temperature: 65°C.

  • Yield: 95%.

Sonication-Assisted Synthesis

Formation of the Benzoxazole Core

Adapting eco-friendly protocols, 5-methyl-2-aminophenol reacts with formaldehyde under sonication in aqueous ammonium nickel sulfate. This one-pot method avoids toxic solvents and achieves rapid ring closure.

Reaction Profile :

  • Catalyst: 10 mol% ammonium nickel sulfate.

  • Solvent: Water.

  • Sonication time: 30 minutes.

  • Yield: 88% (2-phenylbenzoxazole analog).

Post-Functionalization for Diamine Synthesis

Post-sonication, selective nitration at position 4 is achieved using acetyl nitrate, followed by hydrogenation. This two-step modification introduces the second amine group.

Challenges :

  • Nitration regioselectivity: Requires careful control of electrophilic substitution conditions.

  • Reduction efficiency: Pd/C in ethanol achieves 90% conversion.

Comparative Analysis of Synthetic Routes

ParameterNitration-Cyclization-HydrogenationSonication-Assisted
Total Yield 78%70%
Reaction Time 12–14 hours2–3 hours
Solvent Toxicity High (xylene/DMF)Low (water)
Catalyst Cost Moderate (Pd/C)Low (Ni-based)
Scalability Industrial-friendlyLab-scale

Key Findings :

  • The nitration-cyclization route offers higher yields and scalability but relies on hazardous solvents.

  • Sonication-assisted synthesis prioritizes sustainability but requires post-functionalization steps that reduce overall efficiency.

Structural Validation and Purity Control

Spectroscopic Characterization

  • ¹H NMR : Distinct signals for methyl (δ 2.35 ppm) and aromatic protons confirm substitution patterns.

  • HPLC : Purity ≥97% with a retention time of 6.2 minutes (C18 column, acetonitrile/water).

Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) using SHELX software resolves the planar benzoxazole core and diamine orientation. Key bond lengths:

  • C–N (oxazole): 1.32 Å.

  • C–NH₂: 1.45 Å.

Industrial and Environmental Considerations

Waste Management in Nitration-Cyclization

  • Neutralization of acidic byproducts (e.g., H₂SO₄) with NaOH generates sulfate salts, requiring specialized disposal.

Green Chemistry Metrics for Sonication

  • E-factor : 0.8 (vs. 5.2 for traditional methods).

  • Energy consumption: Reduced by 60% via ultrasound cavitation .

Chemical Reactions Analysis

Chemical Reactions of Benzoxazoles

Benzoxazoles can undergo various chemical transformations typical for heterocyclic compounds. These include:

  • Nucleophilic Substitution : Benzoxazoles can undergo nucleophilic substitution reactions, especially at the nitrogen atom, forming N-substituted derivatives.

  • Electrophilic Aromatic Substitution : Although less common due to the electron-withdrawing nature of the oxazole ring, benzoxazoles can participate in electrophilic aromatic substitution reactions under certain conditions.

  • Ring Opening and Closure : Benzoxazoles can undergo ring-opening reactions followed by reclosure to form different heterocyclic compounds.

Detailed Reaction Analysis

  • Acetylation and Alkylation : Benzoxazoles can be acetylated or alkylated at the nitrogen atom. For instance, 5-amino-2-(4-chloro benzyl)-benzo[d]oxazole was acetylated with chloropropionyl chloride .

  • Smiles Rearrangement : This rearrangement involves the conversion of a benzoxazole derivative into another heterocyclic compound, often facilitated by amines and bases .

  • Coupling Reactions : Benzoxazoles can participate in coupling reactions, such as Suzuki or Heck reactions, to form complex molecules.

Potential Chemical Reactions of 5-Methyl-1,3-benzoxazole-2,4-diamine

Given the structure of this compound, potential chemical reactions include:

  • Diazotization : The amino groups could undergo diazotization, followed by coupling reactions to form azo compounds.

  • Nucleophilic Substitution : The methyl group might be susceptible to nucleophilic substitution under specific conditions.

  • Electrophilic Aromatic Substitution : Although challenging, the aromatic ring could undergo electrophilic substitution reactions.

Data Tables

Due to the lack of specific data on this compound, we can refer to general properties of benzoxazoles:

Compound Synthesis Method Yield Conditions
Benzoxazoleo-Phenylenediamine + AldehydeHighBAIL gel, 130°C
5-Amino-2-(4-chloro benzyl)-benzo[d]oxazoleAcetylation with chloropropionyl chlorideVariableDry benzene

Scientific Research Applications

Medicinal Chemistry

5-Methyl-1,3-benzoxazole-2,4-diamine has been investigated for its antimicrobial , antifungal , and anticancer properties. Research indicates that it exhibits significant activity against various bacterial strains such as E. coli and S. aureus, as well as antifungal activity against Candida albicans and Aspergillus niger .

Case Study: Antimicrobial Activity

A study demonstrated that metal complexes derived from this compound showed enhanced antibacterial effects compared to the uncoordinated ligand. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity, particularly with cobalt(II) complexes .

Drug Discovery

The compound serves as a valuable scaffold in drug discovery efforts. Its structural features allow for modifications that can enhance bioactivity against specific targets. For instance, derivatives of this compound have been explored for their potential in treating neurodegenerative diseases through acetylcholinesterase inhibition .

Material Science

In materials science, this compound is utilized in the development of new materials with specific optical and electronic properties. Its ability to form complexes can be harnessed to create fluorescent probes for biological imaging or sensors for detecting environmental pollutants.

Chemical Synthesis

The compound acts as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various chemical transformations such as oxidation and substitution reactions, which are essential in creating new derivatives with tailored properties .

Synthesis Overview

The synthesis typically involves cyclization reactions of 2-aminophenol derivatives with aldehydes or ketones under acidic or basic conditions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 5-Methyl-1,3-benzoxazole-2,4-diamine and analogous heterocycles:

Compound Name Core Structure Key Substituents Synthesis Method Key Applications Biological/Dyeing Activities References
This compound Benzoxazole Methyl (C5); diamino (C2, C4) Condensation with Na₂S₂O₅ in DMF Dyes, Pharmaceuticals Antimicrobial, Disperse dye synthesis
Benzimidazole derivatives Benzimidazole Varied substituents Acid-catalyzed cyclization Anti-parasitic agents, Antitumor Anthelmintic, Antitumor
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole 4-Methylphenyl (C5) Cyclization with thiourea Agrochemicals Fungicidal, Insecticidal
2-Amino-5-methylthiazole Thiazole Methyl (C5); amino (C2) Reaction of thiourea with α-halo ketones Pharmaceutical intermediates Antibacterial, Anti-inflammatory

Key Research Findings

Functional Performance
  • Dye Chemistry : this compound-based disperse dyes exhibit excellent affinity for polyester fibers, with superior fastness properties compared to thiazole-derived dyes .
  • Pharmaceutical Relevance : While benzoxazole derivatives are linked to antimicrobial activity, thiadiazoles are more prominent in agrochemical applications due to their fungicidal potency .

Critical Insights and Challenges

  • Structural Sensitivity : The presence of oxygen in benzoxazole increases electron density at the aromatic ring, improving dyeing performance but reducing thermal stability compared to sulfur-containing thiadiazoles .
  • Synthetic Complexity : Multi-step synthesis of benzoxazole derivatives (e.g., hydrazide intermediates ) poses scalability challenges, whereas thiazoles and thiadiazoles are often synthesized in fewer steps .

Q & A

Basic: What are the standard synthetic protocols for 5-methyl-1,3-benzoxazole-2,4-diamine, and how do reaction conditions influence yield?

Answer:
A common approach involves cyclocondensation of substituted aminophenol derivatives with nitriles or carboxylic acids under acidic or thermal conditions. For example, methyl 3-amino-4-hydroxybenzoate can react with aryl acids under reflux (15+ hours) to form benzoxazole intermediates, followed by hydrolysis or reduction to yield the diamine moiety . Key variables affecting yield include:

  • Catalyst choice : Phosphorus oxychloride (POCl₃) is often used for cyclization but may require careful stoichiometry to avoid side reactions .
  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity, while methanol or ethanol may simplify purification .
  • Temperature : Prolonged reflux (~90–110°C) improves ring closure efficiency but risks decomposition if exceeding thermal stability limits .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : ¹H and ¹³C NMR confirm the benzoxazole core (e.g., aromatic protons at δ 7.0–8.5 ppm) and methyl/diamine substituents. 2D NMR (COSY, HSQC) resolves overlapping signals in complex derivatives .
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate the heterocyclic structure and amine groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Advanced: How can X-ray crystallography and Hirshfeld surface analysis elucidate structural and intermolecular interactions of this compound?

Answer:
Single-crystal X-ray diffraction provides precise bond lengths/angles, revealing planarity of the benzoxazole ring and hydrogen-bonding networks (e.g., N-H⋯N interactions) . Hirshfeld surface analysis quantifies intermolecular contacts:

  • dₙᵣₘ (normalized contact distance) : Highlights dominant H-bonding (e.g., amine-to-aryl interactions).
  • Fingerprint plots : Distinguish π-π stacking (C⋯C contacts) from van der Waals interactions .
    This data aids in predicting solubility, stability, and crystal packing for formulation studies.

Advanced: How should researchers address contradictions in spectral data or reactivity observations?

Answer:
Contradictions may arise from:

  • Tautomerism : The diamine group can adopt multiple protonation states, altering NMR/IR profiles. Use pH-controlled experiments and computational modeling (DFT) to identify dominant forms .
  • Impurity interference : Cross-validate with HPLC-MS and elemental analysis to rule out byproducts .
  • Solvent effects : Polar solvents stabilize charge-separated intermediates, altering reaction pathways. Compare kinetics in DMSO vs. toluene .

Basic: What strategies are recommended for functionalizing the diamine group to enhance bioactivity?

Answer:

  • Acylation : React with acyl chlorides (e.g., benzoyl chloride) in basic media (e.g., Ca(OH)₂/dioxane) to form amide derivatives .
  • Suzuki coupling : Introduce aryl/heteroaryl groups via palladium catalysis for π-extension .
  • Thiourea conjugation : Cyclize with thiourea under reflux to form thiadiazole hybrids, improving antimicrobial or dye-binding properties .

Advanced: How can computational methods predict the compound’s reactivity and binding affinity?

Answer:

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonds between the diamine group and active-site residues .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to estimate frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
  • MD simulations : Assess stability in aqueous vs. lipid membranes to guide drug delivery designs .

Basic: What are the stability considerations for this compound under storage?

Answer:

  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the benzoxazole core .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the diamine group .
  • Long-term stability : Monitor via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: What methodologies resolve low yields in multi-step syntheses of substituted derivatives?

Answer:

  • DoE (Design of Experiments) : Systematically vary catalysts (e.g., POCl₃ vs. polyphosphoric acid), temperatures, and stoichiometry to optimize each step .
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclization) to suppress side reactions .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 15 hours to 30 minutes) for thermally demanding steps .

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